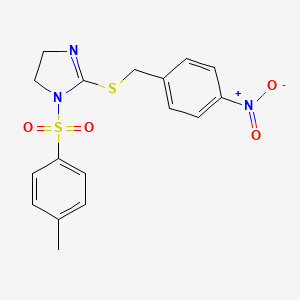

2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole

Description

2-((4-Nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a heterocyclic compound featuring a 4,5-dihydroimidazole core substituted with a 4-nitrobenzylthio group at position 2 and a tosyl (p-toluenesulfonyl) group at position 1. The 4,5-dihydroimidazole scaffold is a partially saturated imidazole derivative, which enhances its conformational rigidity compared to fully aromatic imidazoles . The nitro group on the benzyl moiety is electron-withdrawing, influencing the compound’s electronic properties and reactivity, while the tosyl group acts as a protective or activating group in synthetic pathways .

This compound is synthesized via nucleophilic substitution or condensation reactions, often starting from 4,5-dihydro-1H-imidazole-2-thiol derivatives. For example, analogous compounds are prepared by reacting 4,5-dihydroimidazole thiols with alkylating agents like ethyl chloroacetate or aryl halides . The tosyl group is typically introduced using tosyl chloride under basic conditions .

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-13-2-8-16(9-3-13)26(23,24)19-11-10-18-17(19)25-12-14-4-6-15(7-5-14)20(21)22/h2-9H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCGVELYDHRUQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Tosyl Group: The tosyl group is introduced by reacting the imidazole derivative with tosyl chloride in the presence of a base such as pyridine.

Thioether Formation: The thioether linkage is formed by reacting the tosylated imidazole with 4-nitrobenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

Reduction of Nitro Group: 2-((4-aminobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole.

Oxidation of Thioether: 2-((4-nitrobenzyl)sulfoxide)-1-tosyl-4,5-dihydro-1H-imidazole or 2-((4-nitrobenzyl)sulfone)-1-tosyl-4,5-dihydro-1H-imidazole.

Scientific Research Applications

Medicinal Chemistry Applications

Antihypertensive Agents

Recent studies have indicated that imidazole derivatives, including compounds similar to 2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole, exhibit significant antihypertensive effects. These compounds interact with imidazoline binding sites and adrenergic receptors, suggesting potential for the development of new antihypertensive medications. For instance, derivatives have shown high affinities for imidazoline binding sites (IBS) and alpha adrenergic receptors, which are crucial in regulating blood pressure .

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. The presence of the nitro group in 2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole may enhance its efficacy against various bacterial strains. Research indicates that modifications in the imidazole structure can lead to improved activity against resistant strains of bacteria .

Cancer Therapeutics

The imidazole core is prevalent in several anticancer agents due to its ability to interfere with cellular processes. Compounds with similar structures have been investigated for their cytotoxicity against cancer cell lines, indicating a potential role for 2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole in cancer therapy .

Material Science Applications

Nonlinear Optical Materials

Recent developments have explored the use of imidazole derivatives in nonlinear optical applications. The unique electronic properties of these compounds can be harnessed to create materials with specific optical characteristics, making them suitable for applications in photonics and optoelectronics .

Ionic Liquids

Imidazolium salts derived from imidazole compounds are extensively utilized in the field of ionic liquids. These materials display unique solvent properties and are considered environmentally friendly alternatives for various chemical processes . The synthesis of such ionic liquids from 2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole could lead to advancements in green chemistry.

Synthesis and Case Studies

The synthesis of 2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole involves several steps that can be optimized for yield and purity. Various methods have been documented, highlighting the versatility of imidazole synthesis through condensation reactions with aldehydes and thio compounds under mild conditions .

Case Study: Antihypertensive Evaluation

A notable study evaluated a series of imidazole derivatives for their antihypertensive effects in spontaneously hypertensive rats. The most active compounds demonstrated significant reductions in mean arterial blood pressure (MAP), correlating with their binding affinities to IBS and adrenergic receptors. This case emphasizes the therapeutic potential of structurally related compounds .

Mechanism of Action

The mechanism of action of 2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thioether linkage and tosyl group may also contribute to its biological activity by facilitating its binding to target proteins and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs of 2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole, highlighting substituent variations and their implications:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound increases electrophilicity at the sulfur atom, making it more reactive in nucleophilic substitutions compared to chloro (QFM) or methylthio analogs .

- Tosyl Group Impact: The tosyl substituent enhances stability and alters solubility relative to non-sulfonated analogs. It also provides a handle for further functionalization in drug discovery workflows .

- Biological Activity: Compounds like 2-[(4-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride exhibit improved bioavailability due to ionizable groups, whereas the nitro group in the target compound may confer antimicrobial or enzyme inhibitory properties .

Pharmacological and Physicochemical Properties

- Solubility: The tosyl group reduces solubility in non-polar solvents compared to 2-benzyl-4,5-dihydro-1H-imidazole, which dissolves readily in dichloromethane and chloroform .

- Pharmacophore Compatibility: The 4,5-dihydroimidazole core is a recognized pharmacophore in clonidine-like molecules, but the nitro and tosyl groups in the target compound may limit blood-brain barrier penetration compared to smaller substituents .

Spectral and Analytical Data

- NMR: The target compound’s ¹H-NMR spectrum would show distinct aromatic peaks for the nitrobenzyl (δ ~8.2 ppm for nitro protons) and tosyl (δ ~7.7 ppm for aromatic protons) groups, differentiating it from analogs like QFM (δ ~7.4 ppm for chlorobenzyl) .

- Mass Spectrometry: Expected molecular ion peaks at m/z 318.19 (hydrobromide salt) confirm the molecular formula C10H12BrN3O2S, contrasting with simpler analogs like 2-(methylthio)-4,5-dihydro-1H-imidazole (m/z 130.06) .

Biological Activity

2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a synthetic compound belonging to the imidazole derivative class, characterized by its unique structural features including a nitrobenzyl group, a tosyl group, and a thioether linkage. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The synthesis of 2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole typically involves several key steps:

- Formation of the Imidazole Ring : This is achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

- Introduction of the Tosyl Group : The tosyl group is introduced via reaction with tosyl chloride in the presence of a base such as pyridine.

- Thioether Formation : This step involves reacting the tosylated imidazole with 4-nitrobenzyl chloride using a base like sodium hydride or potassium carbonate.

Biological Activity

The biological activity of 2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For example:

| Compound | Zone of Inhibition (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 25 |

| B. subtilis | 22 |

| P. aeruginosa | 19 |

These results suggest that 2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Anticancer Potential

The compound's mechanism of action includes bioreduction of the nitro group to form reactive intermediates that can induce cytotoxic effects on cancer cells. Studies have shown that imidazole derivatives can inhibit cell proliferation in various cancer cell lines, including glioma and liver cancer cells .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems:

- Bioreduction : The nitro group undergoes reduction to form amino derivatives that may interact with cellular macromolecules.

- Thioether Linkage : This structural feature may enhance binding affinity to target proteins or enzymes involved in disease processes.

- Tosyl Group : Facilitates cellular uptake and may contribute to the overall stability of the compound.

Case Studies

Several studies have highlighted the efficacy of imidazole derivatives in treating infections and cancer:

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to 2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole exhibited significant activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).

- Cytotoxicity Against Cancer Cells : Research indicated that compounds with similar structures showed IC50 values in the micromolar range against HepG2 liver cancer cells, suggesting potential for development into therapeutic agents .

Q & A

Q. What synthetic methodologies are effective for preparing 2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole?

- Methodological Answer : The synthesis involves multi-step strategies:

- Core Imidazole Formation : Start with 4,5-dihydro-1H-imidazole derivatives. Tosyl protection (TsCl, base) introduces the sulfonamide group at position 1 .

- Thioether Incorporation : React the tosylated intermediate with 4-nitrobenzylthiol via nucleophilic substitution (SN2) under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization for purity.

Reference similar protocols for substituted imidazoles in , which highlight solvent selection and temperature control .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to assign protons (e.g., dihydroimidazole ring protons at δ 3.5–4.5 ppm) and confirm substituents (nitrobenzyl aromatic protons at δ 7.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and exact mass (e.g., calculated using ’s exact mass data) .

- X-ray Crystallography : For solid-state structure determination, use SHELX programs () to refine crystal parameters .

Q. What are the potential biological targets or applications of this compound?

- Methodological Answer :

- Imidazoline Receptors : Structural analogs (e.g., ’s 2-[2-(o-tolyl)vinyl]-4,5-dihydro-1H-imidazole) suggest affinity for I₂ receptors, which can be tested via radioligand binding assays .

- Antimicrobial Screening : Use broth microdilution assays (MIC determination) against bacterial/fungal strains, referencing ’s protocols for hydrazinyl-imidazole derivatives .

Advanced Research Questions

Q. How can computational tools optimize the synthesis route and predict reaction outcomes?

- Methodological Answer :

- Retrosynthesis Planning : Use AI-driven platforms (e.g., ’s Template_relevance models) to prioritize routes based on precursor availability and reaction feasibility .

- DFT Calculations : Model transition states for thioether bond formation (e.g., B3LYP/6-31G* level) to predict regioselectivity and energy barriers (see ’s mechanistic studies) .

Q. How to resolve contradictions between crystallographic data and spectroscopic results?

- Methodological Answer :

- Polymorphism Analysis : If X-ray data () conflicts with NMR (e.g., unexpected tautomers), perform variable-temperature NMR or screen crystallization solvents to identify polymorphs .

- DFT Geometry Optimization : Compare computed (gas-phase) and experimental (solid-state) structures to assess conformational flexibility .

Q. How to design structure-activity relationship (SAR) studies for optimizing biological activity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified nitrobenzyl (e.g., electron-withdrawing groups) or tosyl (e.g., bulkier sulfonamides) moieties .

- Molecular Docking : Use AutoDock Vina to predict binding modes with imidazoline receptors (), correlating docking scores with in vitro activity .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.